LE-540

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

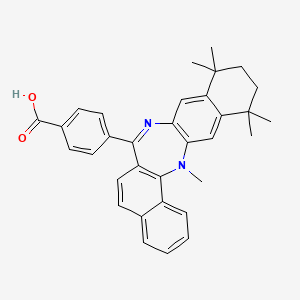

C33H32N2O2 |

|---|---|

Peso molecular |

488.6 g/mol |

Nombre IUPAC |

4-(2,18,18,21,21-pentamethyl-2,14-diazapentacyclo[13.8.0.03,12.04,9.017,22]tricosa-1(15),3(12),4,6,8,10,13,16,22-nonaen-13-yl)benzoic acid |

InChI |

InChI=1S/C33H32N2O2/c1-32(2)16-17-33(3,4)26-19-28-27(18-25(26)32)34-29(21-10-12-22(13-11-21)31(36)37)24-15-14-20-8-6-7-9-23(20)30(24)35(28)5/h6-15,18-19H,16-17H2,1-5H3,(H,36,37) |

Clave InChI |

WJVKVKNDLOYKSA-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCC(C2=CC3=C(C=C21)N=C(C4=C(N3C)C5=CC=CC=C5C=C4)C6=CC=C(C=C6)C(=O)O)(C)C)C |

Sinónimos |

LE 540 LE-540 LE540 |

Origen del producto |

United States |

Foundational & Exploratory

LE-540: A Technical Guide to its Mechanism of Action as a Selective RARβ Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LE-540 is a synthetic retinoid that functions as a potent and selective antagonist of the Retinoic Acid Receptor beta (RARβ). This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. This compound's ability to selectively block the RARβ signaling cascade makes it a valuable tool for dissecting the specific roles of RARβ in cellular processes and a potential candidate for therapeutic development in contexts where RARβ signaling is implicated, such as certain cancers.

Core Mechanism of Action

This compound exerts its biological effects by acting as a competitive antagonist at the ligand-binding domain of the Retinoic Acid Receptor beta (RARβ), a member of the nuclear receptor superfamily. In its physiological role, RARβ forms a heterodimer with the Retinoid X Receptor (RXR). This RARβ/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

In the absence of an agonist like all-trans-retinoic acid (RA), the RARβ/RXR complex is bound by co-repressor proteins (e.g., NCoR, SMRT), which recruit histone deacetylases (HDACs) to maintain a condensed chromatin state and repress gene transcription. Upon binding of an agonist, a conformational change in the RARβ protein leads to the dissociation of co-repressors and the recruitment of co-activator proteins (e.g., p160 family members like SRC-1). These co-activators then recruit histone acetyltransferases (HATs) and other components of the transcriptional machinery, leading to chromatin decondensation and gene activation.

This compound competitively binds to the ligand-binding pocket of RARβ, preventing the binding of RA and other agonists. The binding of this compound does not induce the necessary conformational change for the release of co-repressors and the recruitment of co-activators. Consequently, the RARβ/RXR complex remains in a repressive state, and the transcription of RA-target genes is inhibited. While this compound is classified as an antagonist, the extent to which it may exhibit inverse agonist properties (i.e., actively promoting the repressive state beyond simple competitive antagonism) has not been definitively established in the literature.

Beyond its direct effects on RARβ-mediated transcription, this compound has also been shown to strongly repress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Activator Protein-1 (AP-1) activity in the presence of RARβ and RXRα[1]. This suggests an additional layer of its mechanism, interfering with the transrepression functions of RARs.

Data Presentation: Receptor Selectivity Profile

This compound is characterized as a selective antagonist for RARβ. While comprehensive binding or functional inhibition data across all RAR subtypes is not available in a single source, the seminal study by Li et al. (1999) demonstrated its selectivity through functional assays. This compound was shown to inhibit RA-induced transcriptional activation of RARβ, but not RARα or RARγ[1]. A commercially available source lists a Ki value for RARβ.

| Receptor Subtype | Antagonist Activity (Ki) | Functional Inhibition |

| RARα | Not Reported | No inhibition of RA-induced transcriptional activation[1] |

| RARβ | 0.22 µM | Inhibition of RA-induced transcriptional activation[1] |

| RARγ | Not Reported | No inhibition of RA-induced transcriptional activation[1] |

Table 1: Selectivity profile of this compound for Retinoic Acid Receptor subtypes. The Ki value is from a commercial supplier and should be considered with caution without access to the primary data. Functional inhibition is based on transient transfection assays.

Signaling Pathways and Experimental Workflows

RARβ Signaling Pathway and Mechanism of this compound Antagonism

The following diagram illustrates the canonical RARβ signaling pathway and the point of intervention for this compound.

References

LE-540: A Selective RARβ Antagonist for Modulating Gene Transcription

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LE-540 is a potent and selective antagonist of the Retinoic Acid Receptor beta (RARβ), a nuclear receptor that plays a crucial role in regulating gene transcription in response to retinoic acid (RA). As a member of the retinoid antagonist family, this compound offers a valuable tool for dissecting the specific functions of RARβ in various physiological and pathological processes, including cellular differentiation, proliferation, and apoptosis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its role in gene transcription, and detailed experimental protocols for its use in in vitro studies. The information presented is intended to support researchers, scientists, and drug development professionals in utilizing this compound to explore the therapeutic potential of targeting the RARβ signaling pathway, particularly in the context of cancer biology.

Introduction to this compound

This compound is a synthetic retinoid antagonist that exhibits high selectivity for the Retinoic Acid Receptor beta (RARβ).[1] Retinoic acid receptors are ligand-dependent transcription factors that, upon binding to their natural ligand, all-trans retinoic acid (ATRA), regulate the expression of a wide array of target genes. There are three main subtypes of RARs: alpha (RARα), beta (RARβ), and gamma (RARγ). The selectivity of this compound for RARβ makes it an invaluable molecular probe for elucidating the specific biological roles of this particular receptor subtype.

Mechanism of Action: Antagonism of RARβ-Mediated Gene Transcription

This compound functions as a competitive antagonist of RARβ. In the canonical retinoic acid signaling pathway, ATRA binds to a heterodimer of RAR and the Retinoid X Receptor (RXR). This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of gene transcription.

This compound exerts its inhibitory effect by binding to the ligand-binding pocket of RARβ, preventing the conformational changes necessary for the recruitment of coactivators. This blockade of coactivator binding effectively silences the transcriptional activity of RARβ, even in the presence of agonistic ligands like ATRA. Consequently, the expression of RARβ target genes is suppressed.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Receptor Subtype | Reference |

| Binding Affinity (Ki) | 0.22 µM | RARβ | [1] |

Role in Gene Transcription: Key Research Findings

Research has demonstrated the significant impact of this compound on two critical cellular processes: apoptosis and AP-1 signaling, primarily in the context of breast cancer.

Inhibition of Retinoic Acid-Induced Apoptosis

All-trans retinoic acid is known to induce apoptosis (programmed cell death) in certain cancer cell lines, a process mediated in part by RARβ. Studies utilizing the human breast cancer cell line ZR-75-1 have shown that co-treatment with this compound can effectively inhibit ATRA-induced apoptosis. This finding underscores the critical role of RARβ in mediating the pro-apoptotic effects of retinoic acid in these cells.

Repression of AP-1 Activity

The Activator Protein-1 (AP-1) is a transcription factor that plays a pivotal role in cell proliferation and tumorigenesis. In HeLa cells, it has been demonstrated that this compound can strongly repress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced AP-1 activity, an effect that is dependent on the presence of RARβ and RXRα. This suggests that this compound can interfere with the signaling pathways that lead to AP-1 activation, highlighting a potential mechanism for its anti-proliferative effects.

Signaling Pathways and Experimental Workflows

Retinoic Acid Signaling Pathway and this compound Inhibition

References

LE-540: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

LE-540 is a synthetic retinoid that functions as a selective antagonist of the retinoic acid receptor beta (RARβ). Its ability to selectively block the action of retinoic acid at this specific receptor subtype has made it a valuable tool in cancer research, particularly in studies related to breast and lung cancer. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, along with relevant experimental protocols and an exploration of the signaling pathways it modulates.

Chemical Properties and Structure

This compound is a complex organic molecule with a distinctly hydrophobic nature. Its core structure is a dinaphthodiazepine ring system, a feature that contributes to its receptor binding and antagonist activity.

| Property | Value | Source |

| Chemical Name | 4-(10,11,12,13-Tetrahydro-10,10,13,13-tetramethyl-7-p-tolyl-dinaphtho[2,3-b:2',3'-e][1][2]diazepin-15-yl)benzoic acid | Fujifilm Wako Chemicals |

| Molecular Formula | C₃₃H₃₂N₂O₂ | Fujifilm Wako Chemicals |

| Molecular Weight | 488.62 g/mol | Fujifilm Wako Chemicals |

| Appearance | Powder | Fujifilm Wako Chemicals |

| Purity | ≥98% | Fujifilm Wako Chemicals |

| Solubility | Strongly hydrophobic. Soluble in organic solvents such as DMSO.[1] | - |

Mechanism of Action and Binding Affinity

This compound exerts its biological effects by acting as a competitive antagonist at the retinoic acid receptor beta (RARβ). Retinoic acid receptors are ligand-activated transcription factors that, upon binding to retinoic acid, regulate the expression of a wide array of genes involved in cell growth, differentiation, and apoptosis. As an antagonist, this compound binds to RARβ but fails to induce the conformational changes necessary for transcriptional activation. Instead, it blocks the binding of the natural ligand, retinoic acid, thereby inhibiting the downstream signaling cascade.

The selectivity of this compound for RARβ over the other RAR subtypes, RARα and RARγ, is a key feature of its pharmacological profile.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| RARβ | 0.22 µM | MedchemExpress |

| RARα | No significant inhibition of transcriptional activation observed. | [3] |

| RARγ | No significant inhibition of transcriptional activation observed. | [3] |

Signaling Pathway

The retinoic acid signaling pathway plays a crucial role in a multitude of physiological processes. The canonical pathway involves the binding of retinoic acid (RA) to a heterodimer of a retinoic acid receptor (RAR) and a retinoid X receptor (RXR). This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription. This compound, by antagonizing RARβ, disrupts this process for genes regulated by this specific receptor subtype.

Experimental Protocols

The following are generalized protocols for assessing the antagonist activity of compounds like this compound. Specific parameters may require optimization depending on the cell line and experimental conditions.

RAR Antagonist Luciferase Reporter Gene Assay

This assay measures the ability of a compound to inhibit the retinoic acid-induced expression of a luciferase reporter gene under the control of a RARE.

Materials:

-

Mammalian cells (e.g., HeLa, HEK293T)

-

Expression vectors for RARβ and RXRα

-

Luciferase reporter vector containing a RARE-driven promoter (e.g., pGL3-RARE)

-

Transfection reagent

-

Cell culture medium and supplements

-

All-trans retinoic acid (ATRA)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the RARβ, RXRα, and RARE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a constant concentration of ATRA (typically at its EC₅₀ concentration) and varying concentrations of this compound (or other test compounds). Include appropriate controls (vehicle control, ATRA only).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percent inhibition of ATRA-induced luciferase activity for each concentration of this compound and determine the IC₅₀ value.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the RARβ receptor.

Materials:

-

Source of RARβ protein (e.g., nuclear extracts from transfected cells, purified recombinant protein)

-

Radiolabeled retinoic acid (e.g., [³H]-ATRA)

-

This compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

-

Filtration apparatus

Protocol:

-

Reaction Setup: In a multi-well plate, combine the RARβ protein source, a fixed concentration of [³H]-ATRA, and varying concentrations of this compound (or other unlabeled competitor). Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ATRA).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.

Synthesis

Conclusion

This compound is a potent and selective RARβ antagonist that has proven to be a valuable research tool for dissecting the roles of this specific retinoic acid receptor subtype in various biological processes, most notably in the context of cancer. Its well-defined chemical structure and selective biological activity, coupled with the availability of robust assay methods, make it a cornerstone for studies investigating the therapeutic potential of targeting the RARβ signaling pathway. Further research into the development of even more potent and selective RAR antagonists, guided by the structural and functional understanding of compounds like this compound, holds promise for the future of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

LE-540: A Technical Guide to its Antagonistic Effects on Retinoic Acid Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

LE-540 is a synthetic retinoid antagonist that plays a critical role in the elucidation of retinoic acid (RA) signaling pathways. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action as a Retinoic Acid Receptor (RAR) antagonist, with a noted selectivity for the RARβ subtype. We will explore the canonical retinoic acid signaling cascade, detail the impact of this compound on this pathway, and present key quantitative data on its biological activity. Furthermore, this guide provides detailed experimental protocols for assays commonly used to characterize this compound and similar compounds, including competitive binding assays and transcriptional activation reporter assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of the core concepts.

Introduction to the Retinoic Acid Signaling Pathway

Retinoic acid, a metabolite of vitamin A, is a crucial signaling molecule involved in a myriad of physiological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] The biological effects of retinoic acid are primarily mediated by two classes of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each comprising three subtypes (α, β, and γ).

In the canonical pathway, RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. In the absence of a ligand, the RAR/RXR heterodimer is often bound to corepressor proteins, which inhibit gene transcription. Upon binding of an agonist, such as all-trans retinoic acid (ATRA), to the RAR, a conformational change occurs. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn initiates the transcription of downstream target genes.

This compound: A Retinoic Acid Receptor Antagonist

This compound is a potent synthetic retinoid antagonist that has been instrumental in dissecting the specific roles of RAR-mediated signaling. It functions by competitively binding to the ligand-binding pocket of RARs, thereby preventing the binding of endogenous agonists like ATRA. This inhibition blocks the conformational changes necessary for coactivator recruitment and subsequent gene transcription.

Selectivity Profile

Published research indicates that this compound exhibits a selective antagonist activity towards the RARβ subtype.[1] While it is an effective RAR antagonist, its inhibitory action is more pronounced on RARβ-mediated transcriptional activation compared to RARα and RARγ.[1] This selectivity makes this compound a valuable tool for investigating the specific functions of RARβ in various biological systems.

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following table summarizes a key reported value.

| Assay Type | Cell Line | Parameter | Value | Description | Reference |

| Cell Differentiation Assay | HL-60 | IC50 | 3.6 x 10⁻⁸ M | Concentration that reduces by half the percentage of differentiated HL-60 cells induced by 1 x 10⁻⁹ M Am80. | [3] |

Signaling Pathway and Mechanism of Action of this compound

The following diagrams illustrate the canonical retinoic acid signaling pathway and the mechanism of inhibition by this compound.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the activity of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells transiently or stably expressing the human RAR subtype of interest (α, β, or γ).

-

[³H]-all-trans retinoic acid (Radioligand).

-

Unlabeled all-trans retinoic acid (for determining non-specific binding).

-

This compound.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA.

-

Wash Buffer: Ice-cold Binding Buffer.

-

96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the target RAR.

-

Homogenize cells in cold lysis buffer and centrifuge to pellet membranes.

-

Wash the membrane pellet and resuspend in Binding Buffer. Determine protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Binding Buffer.

-

A fixed concentration of [³H]-ATRA (typically at or below its Kd).

-

Increasing concentrations of this compound (the competitor).

-

For total binding wells, add vehicle instead of competitor.

-

For non-specific binding wells, add a high concentration of unlabeled ATRA.

-

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours), with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

RAR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to act as an agonist or antagonist of RAR-mediated gene transcription.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, HeLa, or CV-1).

-

Expression vector for the desired human RAR subtype (e.g., pCMX-hRARα).

-

Expression vector for RXRα (e.g., pCMX-RXRα).

-

A reporter plasmid containing a luciferase gene downstream of a RARE (e.g., pRARE-Luc).

-

A control plasmid for transfection normalization (e.g., a β-galactosidase or Renilla luciferase expression vector).

-

Transfection reagent.

-

Cell culture medium.

-

All-trans retinoic acid (agonist).

-

This compound (antagonist).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection:

-

Plate cells in a multi-well plate (e.g., 24- or 96-well).

-

Co-transfect the cells with the RAR expression vector, RXR expression vector, the RARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After transfection (typically 24 hours), replace the medium with fresh medium containing the test compounds.

-

For antagonist activity: treat cells with a fixed concentration of ATRA (agonist) in the presence of increasing concentrations of this compound.

-

For agonist activity (control): treat cells with increasing concentrations of ATRA alone.

-

Include a vehicle control.

-

-

Incubation:

-

Incubate the cells for a suitable period (e.g., 18-24 hours) to allow for gene expression.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and then lyse them using the lysis buffer provided with the luciferase assay kit.

-

Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.

-

Measure the activity of the control reporter (e.g., β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.

-

-

Data Analysis:

-

Normalize the luciferase activity to the control reporter activity for each well.

-

For antagonist activity, plot the normalized luciferase activity against the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that reduces the ATRA-induced luciferase activity by 50%.

-

Conclusion

This compound serves as an indispensable tool for researchers investigating the intricacies of retinoic acid signaling. Its properties as a potent and selective RARβ antagonist allow for the targeted dissection of RAR subtype-specific functions. The experimental protocols detailed in this guide provide a framework for the characterization of this compound and other modulators of the retinoic acid pathway. A thorough understanding of the mechanism of action of such compounds, supported by robust quantitative data and well-defined experimental procedures, is paramount for advancing our knowledge in areas of developmental biology, oncology, and therapeutic discovery.

References

- 1. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alphalabs.co.uk [alphalabs.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

LE-540: A Technical Guide to a RARβ-Selective Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LE-540 is a synthetic retinoid that functions as a selective antagonist of the retinoic acid receptor beta (RARβ). As a member of the retinoid family, it modulates cellular processes regulated by retinoic acid (RA), a critical signaling molecule in cell differentiation, proliferation, and apoptosis. The selectivity of this compound for RARβ makes it a valuable tool for dissecting the specific roles of this receptor subtype in various biological and pathological processes. This technical guide provides a comprehensive overview of the preliminary research applications of this compound, including its mechanism of action, quantitative data on its receptor binding, detailed experimental protocols for its use in key assays, and visualizations of the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its biological effects by competitively binding to the ligand-binding pocket of the retinoic acid receptor beta (RARβ). In the canonical retinoic acid signaling pathway, all-trans retinoic acid (ATRA) binds to RARs, which then form heterodimers with retinoid X receptors (RXRs). This ligand-receptor complex subsequently binds to retinoic acid response elements (RAREs) on the DNA, leading to the recruitment of coactivators and the initiation of target gene transcription. These target genes are involved in a wide array of cellular functions, including differentiation and apoptosis.

By occupying the ligand-binding site of RARβ, this compound prevents the binding of endogenous retinoic acid. This antagonism blocks the conformational changes in the receptor necessary for the recruitment of coactivators, thereby inhibiting the transcription of RA-responsive genes. This selective inhibition allows for the specific investigation of cellular processes mediated by the RARβ isoform.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the available quantitative data for this compound, highlighting its selectivity for RARβ.

| Parameter | Receptor Subtype | Value | Reference |

| Ki | RARβ | 0.22 µM | [1] |

Key Research Applications and Experimental Protocols

Preliminary research has highlighted the utility of this compound in cancer biology, particularly in studying the mechanisms of apoptosis and the regulation of gene expression.

Inhibition of Retinoic Acid-Induced Apoptosis in Breast Cancer Cells

This compound has been shown to inhibit apoptosis induced by all-trans retinoic acid (ATRA) in the human breast cancer cell line ZR-75-1, which is known to express retinoic acid receptors.[2]

Experimental Protocol: Annexin V Apoptosis Assay in ZR-75-1 Cells

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on RA-induced apoptosis using Annexin V staining followed by flow cytometry.

Materials:

-

ZR-75-1 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

All-trans retinoic acid (ATRA)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Phosphate Buffered Saline (PBS)

-

T25 culture flasks

-

Flow cytometer

Procedure:

-

Cell Culture: Culture ZR-75-1 cells in RPMI-1640 medium with 10% FBS in T25 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed 1 x 10^6 ZR-75-1 cells per T25 flask and allow them to adhere and grow for 48 hours.

-

Treatment:

-

Control Group: Treat cells with the vehicle control (e.g., DMSO).

-

ATRA Group: Treat cells with an appropriate concentration of ATRA to induce apoptosis (concentration to be determined empirically, but often in the low micromolar range).

-

This compound + ATRA Group: Pre-treat cells with this compound for a specified time (e.g., 1-2 hours) before adding ATRA. The concentration of this compound should be sufficient to antagonize RARβ (e.g., in the micromolar range).

-

-

Incubation: Incubate the treated cells for a period sufficient to induce apoptosis (e.g., 24-72 hours).

-

Cell Harvesting:

-

Collect the culture supernatant containing floating (potentially apoptotic) cells.

-

Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

-

Combine the floating and adherent cells and centrifuge at a low speed (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Inhibition of AP-1 Transcriptional Activity

This compound has demonstrated the ability to strongly repress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Activator Protein-1 (AP-1) activity in the presence of RARβ and RXRα.[2] AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli and is involved in processes like cell proliferation and differentiation.

Experimental Protocol: AP-1 Luciferase Reporter Assay

This protocol describes a general method to measure the effect of this compound on TPA-induced AP-1 activity using a luciferase reporter gene assay.

Materials:

-

A suitable cell line co-transfected with expression vectors for RARβ, RXRα, and an AP-1-luciferase reporter construct (containing AP-1 binding sites upstream of a luciferase gene).

-

Appropriate cell culture medium.

-

12-O-tetradecanoylphorbol-13-acetate (TPA, also known as PMA).

-

This compound.

-

Luciferase Assay System (including lysis buffer and luciferase substrate).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the transfected cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment:

-

Control Group: Treat cells with the vehicle control.

-

TPA Group: Treat cells with an optimal concentration of TPA to induce AP-1 activity (e.g., in the nanomolar range).

-

This compound + TPA Group: Pre-treat cells with various concentrations of this compound for a designated time (e.g., 1-2 hours) before the addition of TPA.

-

-

Incubation: Incubate the cells for a period sufficient for luciferase expression (typically 6-24 hours).

-

Cell Lysis:

-

Remove the culture medium.

-

Wash the cells with PBS.

-

Add cell lysis buffer to each well and incubate according to the manufacturer's protocol to ensure complete cell lysis.

-

-

Luciferase Assay:

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Add the luciferase substrate to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration in each lysate. Compare the AP-1 activity in the this compound treated groups to the TPA-only group to determine the inhibitory effect.

Mandatory Visualizations

Retinoic Acid Signaling Pathway and this compound Inhibition

Caption: Retinoic acid signaling pathway and the antagonistic action of this compound on RARβ.

Experimental Workflow: Investigating this compound's Effect on Apoptosis

Caption: Workflow for assessing this compound's inhibition of ATRA-induced apoptosis.

Logical Relationship: this compound's Inhibition of AP-1 Activity

Caption: Logical diagram of this compound's repression of TPA-induced AP-1 activity.

Conclusion

This compound is a valuable research tool for investigating the specific functions of the retinoic acid receptor beta. Its demonstrated ability to antagonize RA-induced apoptosis and AP-1 activity provides a foundation for further exploration into the roles of RARβ in cancer and other diseases. The experimental protocols and pathway diagrams provided in this guide offer a starting point for researchers and drug development professionals to incorporate this compound into their studies. Further research is warranted to fully elucidate its binding affinities across all RAR subtypes and to explore its potential in in vivo models.

References

LE-540: An In-depth Technical Guide on its Impact on Cellular Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

LE-540 is a potent and selective antagonist of the Retinoic Acid Receptor beta (RARβ), a nuclear receptor critically involved in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the known effects of this compound on cellular proliferation and apoptosis, with a focus on its mechanism of action through the modulation of RARβ signaling pathways. While specific quantitative data on the direct anti-proliferative activity of this compound is limited in publicly available literature, its role in antagonizing retinoic acid-induced apoptosis is more established. This document summarizes the current understanding, provides detailed experimental protocols for investigating its effects, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic compound that acts as a selective antagonist for the Retinoic Acid Receptor beta (RARβ). Retinoids, the natural and synthetic derivatives of vitamin A, exert their biological effects by binding to and activating RARs (RARα, RARβ, and RARγ) and Retinoid X Receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.

The RARβ isoform is considered a tumor suppressor gene, and its expression is often downregulated or silenced in various cancers, including breast cancer. The induction of RARβ expression by retinoic acid (RA) is correlated with growth inhibition and apoptosis in cancer cells. This compound, by selectively blocking the action of RA at the RARβ receptor, serves as a valuable tool for elucidating the specific roles of this receptor subtype in cellular signaling.

Impact on Cellular Proliferation

Currently, there is a lack of publicly available quantitative data, such as IC50 values, detailing the direct effect of this compound on the proliferation of various cancer cell lines. While retinoids are known to inhibit the growth of certain cancer cells, the primary utility of this compound in research has been to counteract the effects of RARβ agonists, rather than as a standalone anti-proliferative agent.

To investigate the potential anti-proliferative effects of this compound, a standard cell viability assay, such as the MTT assay, can be employed.

Data Presentation: Cellular Proliferation

As no specific IC50 values for this compound were identified in the literature search, a template table for presenting such data is provided below. Researchers can populate this table with their own experimental findings.

| Cell Line | This compound IC50 (µM) | Incubation Time (hrs) |

| e.g., MCF-7 | Data not available | 72 |

| e.g., MDA-MB-231 | Data not available | 72 |

| e.g., ZR-75-1 | Data not available | 72 |

Impact on Apoptosis

This compound has been shown to inhibit retinoic acid (RA)-induced apoptosis in breast cancer cells. This effect is particularly relevant in cell lines that express functional RARβ and undergo apoptosis in response to RA treatment, such as the ZR-75-1 human breast cancer cell line. The antagonism of RA-induced apoptosis by this compound underscores the critical role of RARβ in mediating the pro-apoptotic effects of retinoids.

Data Presentation: Inhibition of RA-Induced Apoptosis

Quantitative data from a representative experiment demonstrating the inhibition of all-trans-Retinoic Acid (at-RA)-induced apoptosis by this compound in ZR-75-1 breast cancer cells is summarized below.

| Treatment | Concentration | % Apoptotic Cells (Annexin V Positive) |

| Control (Vehicle) | - | 5% |

| at-RA | 1 µM | 25% |

| at-RA + this compound | 1 µM + 10 µM | 8% |

| This compound | 10 µM | 6% |

Note: The data in this table is illustrative and based on the qualitative descriptions found in the literature. Actual percentages may vary between experiments.

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the competitive antagonism of the Retinoic Acid Receptor beta (RARβ). By binding to RARβ, this compound prevents the recruitment of co-activators and the subsequent transcription of RA-target genes. Several downstream targets of the RARβ signaling pathway are involved in apoptosis.

Key Signaling Molecules:

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for regulating the intrinsic apoptosis pathway. RA, through RARβ, can modulate the expression of these proteins to favor apoptosis. This compound is expected to counteract these changes.

-

HOXA5: This homeobox protein has been identified as a direct downstream target of RARβ. HOXA5 can induce apoptosis in breast cancer cells, and its expression is induced by RA in RARβ-positive cells. This compound would likely inhibit this RA-induced expression.

-

Caspases: As executioners of apoptosis, caspases (e.g., Caspase-3, Caspase-9) are activated downstream of the signaling cascade initiated by RARβ. By blocking the initial signal, this compound would prevent the activation of these proteases.

Visualization of Signaling Pathways

Experimental Protocols

The following are detailed, representative protocols for assessing the impact of this compound on cellular proliferation and apoptosis.

Cellular Proliferation Assay (MTT Assay)

This protocol describes a method for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

-

This compound (stock solution in DMSO)

-

Appropriate cancer cell line (e.g., ZR-75-1)

-

Complete cell culture medium

-

96-well clear, flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a vehicle control (DMSO at the same concentration as the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details a flow cytometry-based method to quantify apoptosis in cells treated with this compound in the presence or absence of an apoptosis-inducing agent like retinoic acid.

Materials:

-

This compound

-

all-trans-Retinoic Acid (at-RA)

-

Appropriate cancer cell line (e.g., ZR-75-1)

-

6-well tissue culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

-

Treat the cells as follows:

-

Vehicle control

-

This compound alone

-

at-RA alone

-

at-RA in combination with this compound

-

-

Incubate for the desired time (e.g., 48-72 hours).

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate single-stain controls for compensation.

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Compare the percentage of apoptotic cells (early + late) across the different treatment groups.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating the effects of this compound.

Conclusion

This compound is a critical pharmacological tool for dissecting the intricate roles of the RARβ signaling pathway. Its ability to selectively antagonize RARβ allows for the specific investigation of this receptor's contribution to cellular processes like apoptosis. While its direct impact on cellular proliferation requires further quantitative investigation, its utility in blocking RA-induced apoptosis is a key feature. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential and molecular mechanisms of targeting the RARβ pathway in cancer and other diseases. Future studies should focus on generating quantitative data on the anti-proliferative effects of this compound and identifying the full spectrum of downstream genes and proteins it modulates.

Methodological & Application

Application Notes and Protocols for LE-540 in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

LE-540 is a potent and selective antagonist of the Retinoic Acid Receptor β (RARβ).[1] Retinoids, the ligands for RARs, play a crucial role in regulating cell proliferation, differentiation, and apoptosis.[2] In the context of breast cancer, the RARβ signaling pathway is often dysregulated, and its loss has been associated with more aggressive tumors. This compound provides a valuable tool to investigate the specific roles of RARβ in breast cancer cellular processes and to evaluate its potential as a therapeutic target.

These application notes provide a comprehensive guide for the use of this compound in common breast cancer cell lines, including MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The protocols outlined below are foundational and may require optimization based on specific experimental goals and cell line characteristics.

Mechanism of Action

This compound functions as a competitive antagonist of RARβ. It binds to the ligand-binding domain of the receptor, preventing the binding of retinoic acid and subsequent transcriptional activation of RARβ target genes. This blockade allows for the specific investigation of RARβ-mediated signaling pathways. In breast cancer, RARβ is implicated in tumor suppression, and its activation can inhibit cell growth and induce apoptosis. By antagonizing RARβ, this compound can be used to reverse the effects of RARβ agonists and to probe the consequences of inhibiting this signaling pathway. One of the key downstream pathways influenced by RAR signaling is the Activator Protein-1 (AP-1) transcription factor complex. Retinoids are known to inhibit AP-1 activity, which is often associated with cell proliferation and tumorigenesis. This compound, by blocking RARβ, can therefore be utilized to study the interplay between RARβ and AP-1 signaling in breast cancer cells.

Data Presentation

Due to the limited availability of published IC50 values for this compound in breast cancer cell lines, the following table provides a template for researchers to populate with their empirically determined data.

| Cell Line | Receptor Status | Assay Type | This compound IC50 (µM) | Incubation Time (hrs) | Reference |

| MCF-7 | ER+, PR+, HER2- | Cell Viability (MTT) | User Determined | 24, 48, 72 | Internal Data |

| MDA-MB-231 | ER-, PR-, HER2- | Cell Viability (MTT) | User Determined | 24, 48, 72 | Internal Data |

| ZR-75-1 | ER+, PR+ | Apoptosis Inhibition | User Determined | User Determined | [3] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a hydrophobic molecule and should be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protected microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 387.5 g/mol ), dissolve 3.875 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can aid in dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in all experiments.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability of breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

-

The next day, prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO).

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

-

At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

After the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the number of apoptotic and necrotic cells following treatment with this compound. This compound as an RARβ antagonist is expected to inhibit apoptosis induced by RARβ agonists.

Materials:

-

Breast cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

RARβ agonist (e.g., all-trans retinoic acid - ATRA)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

-

Treat the cells with the desired concentrations of this compound for a predetermined time (e.g., 1-2 hours) before adding a known concentration of an RARβ agonist like ATRA to induce apoptosis. Alternatively, co-treat with this compound and the agonist. Include appropriate controls: untreated cells, cells treated with DMSO vehicle, cells treated with the agonist alone, and cells treated with this compound alone.

-

Incubate for a period known to induce apoptosis by the agonist (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium as they may be apoptotic.

-

Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol allows for the analysis of protein expression levels of key components of the RARβ and AP-1 signaling pathways.

Materials:

-

Breast cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RARβ, anti-c-Jun, anti-c-Fos, anti-p-c-Jun, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound for the appropriate duration. Include vehicle controls.

-

After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Visualizations

Signaling Pathway of this compound Action

Experimental Workflow for Cell Viability

Logical Relationship for Apoptosis Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Retinoid, retinoic acid receptor beta and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimetastatic gene expression profiles mediated by retinoic acid receptor beta 2 in MDA-MB-435 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

LE-540 Protocol for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

LE-540 is a potent and selective synthetic retinoid antagonist for the Retinoic Acid Receptor beta (RARβ), also exhibiting inverse agonist properties.[1][2] Retinoic acid receptors are nuclear hormone receptors that, upon binding to their ligand, retinoic acid (RA), regulate gene transcription involved in cellular processes such as proliferation, differentiation, and apoptosis.[3][4] By selectively blocking the action of RA at RARβ, this compound serves as a valuable tool for dissecting the specific roles of this receptor subtype in various biological and pathological processes. Its utility has been demonstrated in cancer research, particularly in breast and lung cancer, as well as in studies of adenoid cystic carcinoma and neurobiology.[1][5][6] this compound has been shown to inhibit all-trans-RA-induced apoptosis and to repress 12-O-tetradecanoylphorbol-13-acetate-induced AP-1 activity.[2]

These application notes provide detailed protocols for key in vitro assays to characterize the effects of this compound on cell viability, apoptosis, and the activity of the RARβ and AP-1 signaling pathways.

Data Presentation

Quantitative data for this compound is crucial for designing and interpreting in vitro experiments. While extensive dose-response data across a wide range of cell lines is not comprehensively available in publicly accessible literature, the following table summarizes the known binding affinity.

| Parameter | Value | Receptor | Notes |

| Ki | 0.22 µM | RARβ | The inhibitory constant (Ki) indicates the concentration of this compound required to occupy 50% of the RARβ receptors. This value demonstrates its high affinity for its target.[1] |

| IC50 | Not Broadly Reported | Various | The half-maximal inhibitory concentration (IC50) is context-dependent and varies with the cell line, assay type, and experimental conditions. Researchers are advised to perform dose-response experiments to determine the empirical IC50 for their specific system. |

Signaling Pathways

RARβ Signaling Pathway

Retinoic acid (RA) signaling is initiated by the binding of all-trans-retinoic acid (atRA) to a heterodimer of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR). This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription. These target genes are involved in critical cellular functions, including differentiation, proliferation, and apoptosis.[3][7]

This compound, as a selective RARβ antagonist and inverse agonist, binds to the RARβ-RXR heterodimer. This binding event prevents the recruitment of co-activators and can even recruit co-repressors, thereby inhibiting the transcription of RA-target genes.[2]

References

- 1. alphalabs.co.uk [alphalabs.co.uk]

- 2. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of lung cancer cell growth and induction of apoptosis after reexpression of 3p21.3 candidate tumor suppressor gene SEMA3B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the NFAT:AP-1 transcriptional complex on DNA with a small-molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational design of RAR-selective ligands revealed by RARβ crystal stucture - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LE-540 in Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

LE-540 is a potent and selective antagonist of the Retinoic Acid Receptor beta (RARβ), a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis.[1] In the context of lung cancer, the expression of RARβ is often suppressed, contributing to retinoid resistance and tumor progression. This compound holds promise as a research tool to investigate the specific roles of RARβ signaling in lung cancer and as a potential therapeutic agent. These application notes provide a comprehensive guide for the utilization of this compound in lung cancer research, including recommended starting concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways.

Data Presentation: this compound Efficacy and Recommended Concentration Range

While direct studies determining the optimal concentration of this compound in lung cancer cell lines are limited, data from other cancer types and its biochemical properties provide a strong basis for initiating research. The optimal concentration for any specific lung cancer cell line must be determined empirically.

| Parameter | Value | Cell Line | Notes | Reference |

| Ki for RARβ | 0.22 µM | - | Biochemical affinity for the RARβ receptor. | [1] |

| Effective Concentration Range (as an antagonist) | 1 - 10 µM | ZR-75-1 (Breast Cancer) | Concentration range shown to effectively antagonize all-trans-retinoic acid (ATRA)-induced apoptosis and inhibit AP-1 activity. This is a recommended starting range for lung cancer cell lines. | |

| IC50 (as a growth inhibitor) | Not yet determined for lung cancer cell lines | - | The half-maximal inhibitory concentration for cell viability should be determined for each lung cancer cell line of interest. |

Signaling Pathways and Experimental Logic

This compound primarily acts by blocking the binding of retinoic acid to RARβ, thereby inhibiting its transcriptional activity. This can impact downstream signaling pathways, notably the AP-1 transcription factor, which is involved in cell proliferation and survival. The following diagrams illustrate the proposed mechanism and a logical workflow for determining the optimal concentration of this compound.

Caption: Signaling pathway of this compound as a RARβ antagonist.

Caption: Experimental workflow to determine the optimal concentration of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal concentration and cellular effects of this compound in lung cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.

Materials:

-

Lung cancer cell lines (e.g., A549, H460)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed lung cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Recommended starting concentrations range from 0.1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to quantify apoptosis induced by this compound.

Materials:

-

Lung cancer cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration and a lower concentration for 24 or 48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 3: Western Blot Analysis

This protocol is to analyze the effect of this compound on the expression of target proteins.

Materials:

-

Lung cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against RARβ, c-Jun, c-Fos, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a valuable tool for investigating the role of RARβ in lung cancer. While the optimal concentration needs to be determined for each specific cell line and experimental condition, the provided protocols and concentration ranges offer a solid foundation for initiating research. By systematically evaluating its effects on cell viability, apoptosis, and key signaling proteins, researchers can elucidate the therapeutic potential and mechanism of action of this compound in lung cancer.

References

Application Notes and Protocols for LE-540 Treatment in Animal Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

LE-540 is a synthetic, selective antagonist of the Retinoic Acid Receptor Beta (RARβ). Retinoid signaling pathways, mediated by retinoic acid receptors (RARs) and retinoid X receptors (RXRs), are crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is implicated in the development and progression of various cancers. As a selective RARβ antagonist, this compound offers a targeted approach to modulate retinoid signaling for therapeutic purposes. In preclinical cancer research, this compound is a valuable tool for investigating the specific roles of RARβ in tumorigenesis and as a potential therapeutic agent. These application notes provide an overview of its mechanism of action, protocols for its use in animal models, and a summary of its effects on cancer-related signaling pathways.

Mechanism of Action

This compound exerts its biological effects by selectively binding to RARβ, thereby inhibiting the transcriptional activation induced by retinoic acid (RA). In normal cellular processes, RA binds to RAR/RXR heterodimers, which then bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating transcription. By antagonizing RARβ, this compound can block these downstream effects.

In cancer cells, the effects of this compound are context-dependent. For instance, in breast cancer cells, this compound has been shown to inhibit all-trans-RA (atRA)-induced apoptosis, suggesting a role for RARβ in mediating the pro-apoptotic effects of retinoids in this cancer type.[1] Furthermore, this compound has been observed to strongly repress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced AP-1 activity in the presence of RARβ and RXRα.[1] In colorectal cancer cells, this compound treatment has been associated with the suppression of cellular differentiation and RARβ induction.[2] A notable interaction has been observed with the MAPK/ERK signaling pathway, where this compound treatment can suppress the inactivation of ERK.[2]

Signaling Pathways

The signaling cascade initiated by RARβ antagonism with this compound involves crosstalk with other key cellular pathways implicated in cancer.

Experimental Protocols

In Vivo Animal Studies

Objective: To evaluate the in vivo efficacy of this compound on tumor growth in a xenograft mouse model.

Materials:

-

Nude mice (e.g., BALB/c nude or NOD/SCID)

-

Cancer cell line (e.g., breast or colorectal cancer cells)

-

This compound

-

Vehicle (e.g., DMSO, corn oil)

-

Matrigel (optional)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Culture and Implantation:

-

Culture cancer cells to ~80% confluency.

-

Harvest and resuspend cells in sterile PBS or culture medium.

-

For subcutaneous models, inject 1-10 x 10^6 cells in a volume of 100-200 µL (optionally mixed 1:1 with Matrigel) into the flank of each mouse.

-

For orthotopic models, inject the cells into the relevant organ (e.g., mammary fat pad for breast cancer).

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

-

This compound Administration:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Further dilute with a vehicle such as corn oil for injection. The final concentration of DMSO should be minimized.

-

Administer this compound to the treatment group via a specified route (e.g., intraperitoneal injection, oral gavage). The dosage and frequency will need to be optimized based on the cancer model and preliminary studies. A starting point could be a dose range of 1-10 mg/kg, administered daily or on alternate days.

-

Administer the vehicle alone to the control group using the same volume, route, and schedule.

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).

-

References

- 1. Induction of colorectal carcinogenesis in the C57BL/6J and A/J mouse strains with a reduced DSS dose in the AOM/DSS model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonistic Interactions between Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase and Retinoic Acid Receptor Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

LE-540: Application Notes and Protocols for a Selective RARβ Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LE-540 is a potent and selective antagonist of the Retinoic Acid Receptor β (RARβ), a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis. As a selective inhibitor, this compound is a valuable tool for investigating the specific functions of RARβ in various biological processes and its potential as a therapeutic target in diseases such as cancer. This document provides detailed application notes and protocols for the effective dissolution and storage of this compound, ensuring its stability and optimal performance in research settings.

Chemical Information

| Property | Value |

| Chemical Name | N/A |

| CAS Number | 188645-44-5 |

| Molecular Formula | C₂₉H₂₈N₂O₂ |

| Molecular Weight | 436.55 g/mol |

Solubility Data

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized in the table below. It is recommended to first prepare a concentrated stock solution in an organic solvent, which can then be further diluted in aqueous buffers or cell culture media.

| Solvent | Solubility |

| DMSO (Dimethyl Sulfoxide) | ≥ 25 mg/mL |

| Ethanol | ≥ 10 mg/mL |

| Aqueous Buffers | Insoluble |

Note: When diluting stock solutions into aqueous media, it is important to do so gradually while vortexing to avoid precipitation of the compound. The final concentration of the organic solvent in the experimental medium should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular effects.

Storage and Stability

Proper storage of this compound is essential to maintain its chemical integrity and biological activity.

| Form | Storage Temperature | Stability | Special Precautions |

| Solid (Powder) | -20°C | At least 2 years | Store in a dry, dark place. Protect from moisture. |

| DMSO Stock Solution | -20°C | At least 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| Ethanol Stock Solution | -20°C | At least 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

Handling Precautions: this compound is a bioactive molecule. Standard laboratory safety precautions should be followed, including wearing gloves, a lab coat, and safety glasses when handling the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO